N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine moiety is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate electrophile . The final step involves the coupling of the benzodiazole-piperidine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The benzodiazole ring can be reduced to a benzodiazepine under specific conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of benzodiazepine derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity . The piperidine moiety may enhance the compound’s binding affinity and specificity . The nitrobenzamide group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: Shares the piperidine moiety but lacks the benzodiazole and nitrobenzamide groups.
Benzimidazole Derivatives: Contain a similar benzodiazole core but differ in their substituents.
Piperidine Derivatives: Include various compounds with the piperidine moiety but different functional groups.
Uniqueness
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is unique due to its combination of a benzodiazole core, piperidine moiety, and nitrobenzamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23N5O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H23N5O3/c1-24-19-10-7-16(22-21(27)15-5-8-17(9-6-15)26(28)29)13-18(19)23-20(24)14-25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,27) |
InChI Key |
RRFABQXQTHGPCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4 |
Origin of Product |
United States |
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